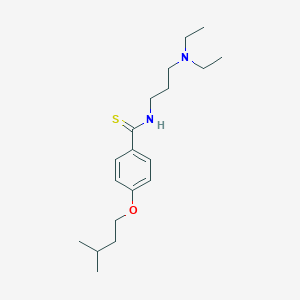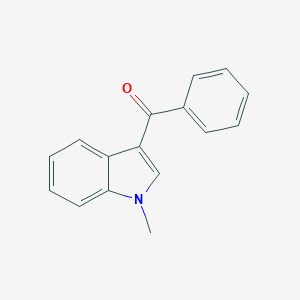
1,3,3-Trichlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trichlorobutane is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is commonly used in laboratory experiments due to its unique properties and ability to act as a solvent.
作用机制
The mechanism of action of 1,3,3-Trichlorobutane is not fully understood, but it is believed to act as a chlorinating agent, adding chlorine atoms to various organic compounds. This can result in the formation of new compounds with different properties and functions.
Biochemical and Physiological Effects:
1,3,3-Trichlorobutane has been shown to have various biochemical and physiological effects on living organisms. It is known to be toxic to aquatic organisms and can cause liver damage in mammals. It has also been shown to have mutagenic and carcinogenic properties, making it a potential hazard to human health.
实验室实验的优点和局限性
One of the main advantages of using 1,3,3-Trichlorobutane in lab experiments is its ability to act as a solvent for a wide range of compounds. It is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, its toxic and potentially hazardous properties can limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers and laboratory personnel.
未来方向
There are several potential future directions for research involving 1,3,3-Trichlorobutane. One area of interest is the development of safer and more environmentally friendly alternatives to this compound. Another potential direction is the study of the compound's mutagenic and carcinogenic properties and their potential effects on human health. Additionally, researchers may explore the use of 1,3,3-Trichlorobutane in the synthesis of new pharmaceuticals and other industrial chemicals.
Conclusion:
In conclusion, 1,3,3-Trichlorobutane is a chemical compound with unique properties that make it a valuable tool for scientific research. Its ability to act as a solvent and reagent in various chemical reactions has made it an important component of many laboratory experiments. However, its toxic and potentially hazardous properties must be taken into consideration when using it in research. Further research is needed to fully understand the compound's mechanism of action and potential effects on human health.
合成方法
1,3,3-Trichlorobutane can be synthesized by reacting 1,3-butadiene with chlorine gas in the presence of a catalyst. The reaction results in the formation of 1,3,3-Trichlorobutane, which can be purified using various methods such as distillation, filtration, and chromatography.
科学研究应用
1,3,3-Trichlorobutane is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is commonly used as a solvent due to its ability to dissolve a wide range of organic and inorganic compounds. It is also used as a reagent in various chemical reactions, including the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.
属性
CAS 编号 |
15187-71-0 |
|---|---|
产品名称 |
1,3,3-Trichlorobutane |
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC 名称 |
1,3,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-4(6,7)2-3-5/h2-3H2,1H3 |
InChI 键 |
VHRSGZSWEJBMSI-UHFFFAOYSA-N |
SMILES |
CC(CCCl)(Cl)Cl |
规范 SMILES |
CC(CCCl)(Cl)Cl |
其他 CAS 编号 |
15187-71-0 |
同义词 |
1,3,3-Trichlorobutane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




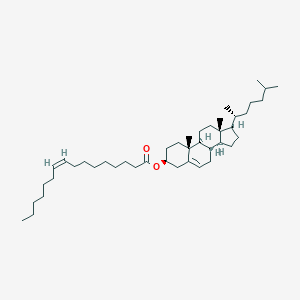
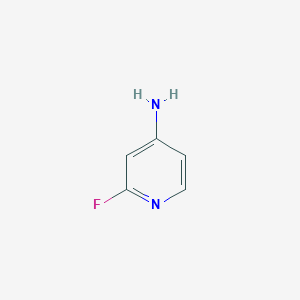
![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)

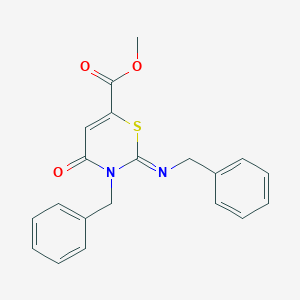
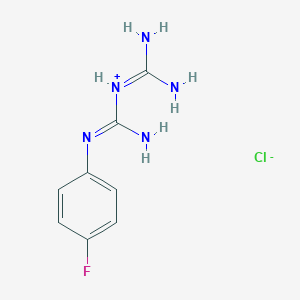
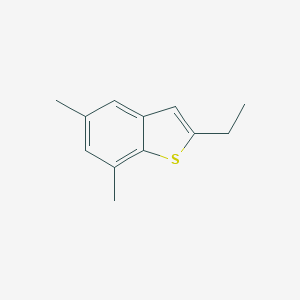
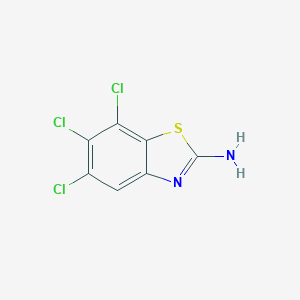
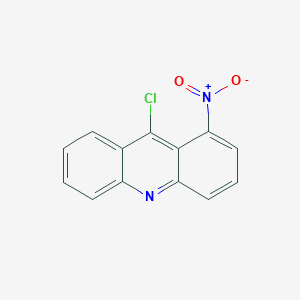
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)

